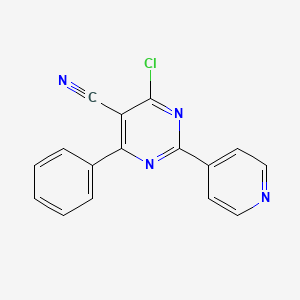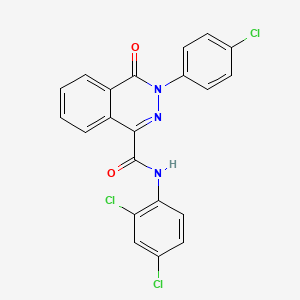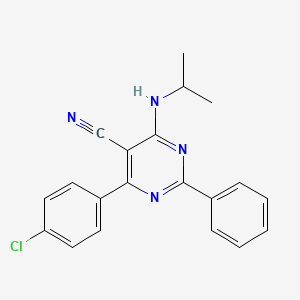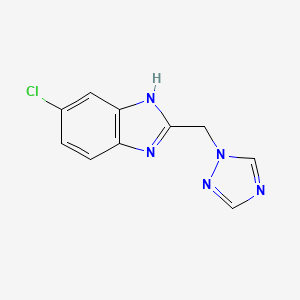
5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole
Overview
Description
5-Chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole, also known as C-Triazole, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a derivative of benzimidazole and has a wide range of applications in the scientific and medical fields. C-Triazole is a highly versatile compound, with the ability to act as a catalyst, a ligand, or a reagent in a variety of reactions.
Scientific Research Applications
Antimicrobial Activity
The derivatives of benzimidazole, including compounds with a structure similar to 5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole, have been studied for their antimicrobial properties. For instance, compounds containing 1,2,4-triazole heterocycle have demonstrated antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016). Similarly, novel 2-substituted-1Hbenzimidazole derivatives have shown significant antimicrobial activity, emphasizing the potential of benzimidazole derivatives in this field (Abdellatif et al., 2013).
Corrosion Inhibition
Benzimidazole derivatives have been explored for their corrosion inhibition properties. A study on benzimidazole derivatives as inhibitors for mild steel corrosion in an acidic solution highlighted their effectiveness in protecting against corrosion, demonstrating their potential in industrial applications (Yadav et al., 2013).
Anticancer Agents
Compounds combining benzimidazole with triazolo-thiadiazoles and triazolo-thiadiazines have shown promising anticancer activity, highlighting the versatility of benzimidazole derivatives in developing new anticancer agents (Husain et al., 2013). Moreover, benzimidazole derivatives have been synthesized and evaluated for their anti-tubercular and antimicrobial activities, further expanding their potential use in medical treatments (Maste et al., 2011).
DNA Interaction and Inhibitory Activity
Benzimidazole derivatives have been studied for their interaction with mammalian DNA topoisomerase I, demonstrating their potential as inhibitors of type I DNA topoisomerases, which is significant for therapeutic applications (Alpan et al., 2007).
Agricultural Applications
In agriculture, benzimidazole derivatives like tebuconazole, which contains a similar triazole-benzimidazole structure, have been used for the control of fungal diseases in plants. These compounds have been incorporated into solid lipid nanoparticles and polymeric nanocapsules to improve their delivery and reduce toxicity (Campos et al., 2015).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
1,2,4-triazoles are known to act as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the receptor’s function, potentially altering cellular processes.
Biochemical Pathways
1,2,4-triazoles have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the broad range of activities associated with 1,2,4-triazoles , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways of other substances. Additionally, it binds to fungal lanosterol 14α-demethylase, inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Cellular Effects
The effects of this compound on cells are profound. It disrupts cell membrane integrity in fungi by inhibiting ergosterol synthesis, leading to increased membrane permeability and cell death. In mammalian cells, the compound influences cell signaling pathways by modulating the activity of cytochrome P450 enzymes, which can alter gene expression and cellular metabolism . This modulation can lead to changes in the detoxification processes and the metabolism of endogenous and exogenous compounds.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the heme iron of cytochrome P450 enzymes, preventing the metabolism of substrates. This binding interaction is crucial for its antifungal activity, as it inhibits lanosterol 14α-demethylase, leading to the depletion of ergosterol in fungal cell membranes . The compound also affects gene expression by altering the transcriptional regulation of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro studies has shown sustained inhibition of cytochrome P450 enzymes, leading to prolonged effects on cellular metabolism . In in vivo studies, the compound’s effects on cellular function have been observed to persist, with gradual recovery upon cessation of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound effectively inhibits fungal growth without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and alterations in liver enzyme levels . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in toxicity, highlighting the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s inhibition of cytochrome P450 enzymes also impacts the metabolism of other drugs and endogenous compounds, leading to potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate lipid-rich environments such as cell membranes and certain tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization allows it to effectively inhibit these enzymes and exert its biochemical effects. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its targeting and efficacy.
Properties
IUPAC Name |
6-chloro-2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5/c11-7-1-2-8-9(3-7)15-10(14-8)4-16-6-12-5-13-16/h1-3,5-6H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOJUZBGRKCFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,3aR,6aS)-2-benzyl-5-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3035366.png)
![2,5-dibenzyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035367.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B3035368.png)
![3-chloro-N-[[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3035369.png)
![5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B3035372.png)
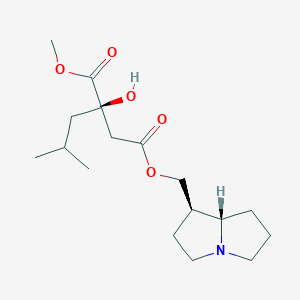
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol](/img/structure/B3035375.png)
![7-(4-Chlorophenyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B3035376.png)
![2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-(2,4-dichlorobenzyl)oxime](/img/structure/B3035379.png)
